2-Chloro-3,4-dihydroxybenzaldehyde

Catalog No.
S3547735
CAS No.
32864-11-2
M.F
C7H5ClO3
M. Wt
172.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,4-dihydroxybenzaldehyde

CAS Number

32864-11-2

Product Name

2-Chloro-3,4-dihydroxybenzaldehyde

IUPAC Name

2-chloro-3,4-dihydroxybenzaldehyde

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

InChI

InChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H

InChI Key

YUPJFIXFTKCVSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=O)Cl)O)O

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)O)O

2-Chloro-3,4-dihydroxybenzaldehyde is an aromatic compound with the molecular formula C7H5ClO3C_7H_5ClO_3. It features a chlorinated benzene ring with two hydroxyl groups (-OH) and an aldehyde group (-CHO) attached to it. The compound appears as a pale yellow solid and is known for its electrophilic properties due to the presence of the aldehyde group, which can participate in various

  • Potential precursor molecule

    The presence of a reactive aldehyde group (CHO) suggests 2-Chloro-3,4-dihydroxybenzaldehyde could be a useful precursor molecule for the synthesis of more complex organic compounds. Often, researchers will use precursor molecules with specific functional groups to target the creation of desired final products ().

  • Analog of biologically active molecules

    The structure of 2-Chloro-3,4-dihydroxybenzaldehyde shares some similarities with certain naturally occurring phenolic compounds known for their biological activity. For instance, some research has explored the potential medicinal properties of compounds with a catechol (two hydroxyl groups adjacent on a benzene ring) structure similar to 2-Chloro-3,4-dihydroxybenzaldehyde (). Further investigation could determine if 2-Chloro-3,4-dihydroxybenzaldehyde possesses similar bioactivity.

  • Electrophilic Reactions: The aldehyde group makes this compound an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This can lead to the formation of various derivatives through nucleophilic addition reactions.
  • Oxidation Reactions: The compound can undergo oxidation, where the hydroxyl groups can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions.
  • Condensation Reactions: It can participate in condensation reactions to form larger organic molecules, particularly when reacted with other aldehydes or ketones .

Research indicates that 2-chloro-3,4-dihydroxybenzaldehyde exhibits notable biological activities. It has been evaluated for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, studies suggest that it may possess antioxidant properties due to the presence of hydroxyl groups, which can scavenge free radicals .

Several synthesis methods for 2-chloro-3,4-dihydroxybenzaldehyde have been documented:

  • Starting Materials: The synthesis often begins with 2,4-dihydroxybenzaldehyde or similar compounds. Chlorination can be performed using reagents like thionyl chloride or phosphorus trichloride in the presence of a suitable solvent .
  • Reflux Method: A common method involves refluxing the starting material with chlorinating agents in organic solvents such as ethanol or dichloromethane. This process typically requires careful temperature control to ensure complete reaction without degradation of sensitive functional groups .
  • Characterization Techniques: The synthesized compound is characterized using techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity .

2-Chloro-3,4-dihydroxybenzaldehyde finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development, particularly as an antimicrobial agent.
  • Chemical Synthesis: It serves as a building block in organic synthesis for producing more complex molecules, including dyes and agrochemicals .
  • Research: The compound is often used in laboratory settings for studying reaction mechanisms involving electrophilic aromatic substitution and nucleophilic addition .

Studies on 2-chloro-3,4-dihydroxybenzaldehyde's interactions reveal its ability to form complexes with metal ions and other organic molecules. These interactions can influence its reactivity and biological activity. For instance, coordination with metal ions may enhance its antimicrobial properties or alter its oxidation state during reactions .

Several compounds share structural similarities with 2-chloro-3,4-dihydroxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3,4-DihydroxybenzaldehydeTwo hydroxyl groups and an aldehyde groupKnown for strong antioxidant activity
2-Hydroxy-3-methoxybenzaldehydeOne hydroxyl group and one methoxy groupExhibits different reactivity patterns
4-Chloro-3-hydroxybenzaldehydeOne hydroxyl group and a chlorine atomDisplays distinct biological activities
2-Chloro-4-hydroxybenzaldehydeOne hydroxyl group positioned differentlyVaries in reactivity compared to 2-chloro compound

Each of these compounds possesses unique characteristics that differentiate them from 2-chloro-3,4-dihydroxybenzaldehyde. The positioning of functional groups significantly impacts their chemical behavior and biological activity.

XLogP3

1.3

Wikipedia

2-Chloro-3,4-dihydroxybenzaldehyde

Dates

Last modified: 04-14-2024

Explore Compound Types